5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 157848-08-3
VCID: VC21133307
InChI: InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)9-5-10(16)11-7(14)3-6(13)4-8(11)15-9/h3-5H,2H2,1H3,(H,15,16)
SMILES: CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl
Molecular Formula: C12H9Cl2NO3
Molecular Weight: 286.11 g/mol

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester

CAS No.: 157848-08-3

Cat. No.: VC21133307

Molecular Formula: C12H9Cl2NO3

Molecular Weight: 286.11 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester - 157848-08-3

Specification

CAS No. 157848-08-3
Molecular Formula C12H9Cl2NO3
Molecular Weight 286.11 g/mol
IUPAC Name ethyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate
Standard InChI InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)9-5-10(16)11-7(14)3-6(13)4-8(11)15-9/h3-5H,2H2,1H3,(H,15,16)
Standard InChI Key PAWVWSJNXBGMBO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl
Canonical SMILES CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl

Introduction

Chemical Identity and Nomenclature

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester belongs to the class of substituted quinolines containing multiple functional groups. This compound is known by several synonyms in chemical databases and literature:

  • Ethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate

  • 2-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-, ethyl ester

  • 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid ethyl ester

  • 5,7-Dichlorokynurenic acid ethyl ester

  • Ethyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate

The compound is characterized by a quinoline core structure with chlorine substituents at positions 5 and 7, a hydroxyl group at position 4, and a carboxylic acid ethyl ester group at position 2. This specific arrangement of functional groups contributes to its chemical properties and potential biological activities .

Physical and Chemical Properties

The physical and chemical properties of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester are summarized in the following table:

PropertyValueNotes
CAS Number157848-08-3Alternative CAS: 166981-79-9
Molecular FormulaC₁₂H₉Cl₂NO₃Confirmed structure
Molecular Weight286.11 g/molCalculated
Density1.478±0.06 g/cm³Predicted value
Boiling Point476.8±40.0 °CAt 760 mmHg (predicted)
Flash Point242.1±27.3 °CPredicted value
pKa5.54±0.40Predicted value
Storage Temperature2-8°CRecommended for stability
Physical AppearanceCrystalline solidBased on synthesis descriptions

These properties highlight the compound's thermal stability and moderate acidity, characteristics that are relevant to its storage, handling, and potential applications in chemical synthesis and pharmaceutical development .

Structural Characteristics

The structure of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester features several important functional elements:

Core Structure

The compound is built upon a quinoline scaffold, which consists of a benzene ring fused to a pyridine ring, forming a bicyclic heterocyclic system. This core structure provides a rigid framework that spatially orients the various functional groups .

Functional Groups

Four key functional groups define the chemical behavior of this compound:

  • Chlorine substituents: Located at positions 5 and 7 of the quinoline ring, these enhance reactivity, influence biological activity, and affect the electronic distribution within the molecule.

  • Hydroxyl group: Positioned at carbon 4, this group contributes to the compound's potential solubility in polar solvents and its ability to form hydrogen bonds with biological targets.

  • Carboxylic acid ethyl ester: Located at position 2, this group is derived from the reaction between a carboxylic acid and ethyl alcohol, providing potential for further chemical modifications.

  • Nitrogen in the quinoline ring: This heterocyclic nitrogen contributes to the compound's basic properties and potential for interaction with biological receptors .

The specific arrangement of these functional groups creates a unique chemical entity with distinct properties and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester can be achieved through several methods, with the cyclization approach being well-documented in the literature.

Cyclization in Diphenyl Ether

A detailed synthetic procedure involves the following steps:

  • A 5-L three-neck flask equipped with a thermocouple, addition funnel, and distillation apparatus is charged with approximately 2.8 L of diphenyl ether.

  • The diphenyl ether is heated to approximately 244°C.

  • A concentrated reaction mixture containing the precursor compound (referred to as Compound 3 in the literature) is added from a dropping funnel into the hot diphenyl ether over approximately 10 minutes under nitrogen purge.

  • The funnel is rinsed with approximately 200 mL of diphenyl ether, which is also added to the reaction mixture.

  • The resulting mixture is maintained at 244°C for approximately 1 hour to facilitate cyclization of the precursor to form the desired quinoline derivative.

  • Upon cooling to room temperature, the product crystallizes from the reaction mixture.

  • The crystallized product is isolated and slurried with ethyl acetate (approximately 1 L).

  • The crystals are collected, rinsed with ethyl acetate (3 × 500 mL), and dried under high vacuum at room temperature .

This method reportedly provides a yield of approximately 85.8% over two steps, making it an efficient approach for the preparation of this compound .

Alternative Synthesis Approaches

While the specific synthesis of the 2-carboxylic acid derivative is detailed above, related approaches for quinoline synthesis can be adapted for this compound. These approaches often involve:

  • Reaction of substituted anilines with β-ketoesters

  • Modification of pre-existing quinoline structures

  • Cyclization of appropriately substituted enamines

These alternative methods may offer advantages in terms of starting material availability, reaction conditions, or functional group tolerance.

Analytical Characterization

Various analytical techniques can be employed to characterize 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester, ensuring its identity, purity, and structural confirmation.

Spectroscopic Analysis

Spectroscopic methods provide essential structural information:

  • Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular formula C₁₂H₉Cl₂NO₃ and provide fragmentation patterns characteristic of this compound. Instruments such as Q Exactive Orbitrap have been utilized for similar quinoline derivatives .

  • NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms in the molecule, confirming the positions of the functional groups.

  • Infrared Spectroscopy: IR spectroscopy can identify key functional groups, particularly the hydroxyl group (approximately 3600 cm⁻¹), ester carbonyl (approximately 1700 cm⁻¹), and aromatic C=C stretching (approximately 1600 cm⁻¹) .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester, with purity levels typically expected to be ≥95% for research purposes .

Applications and Significance in Research

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester has several potential applications based on its structural features and the known properties of related quinoline derivatives.

Pharmaceutical Applications

The compound shows promise in medicinal chemistry research due to:

  • Potential Biological Activities: Quinoline derivatives are known for various biological properties, including antimicrobial, anti-inflammatory, and antiparasitic activities.

  • Structural Similarity to Bioactive Compounds: The structural resemblance to kynurenic acid derivatives suggests potential activity at glutamate receptors in the central nervous system.

  • Intermediate in Drug Synthesis: The compound can serve as a valuable intermediate in the synthesis of more complex pharmaceutical compounds .

Chemical Research

In chemical research, this compound may serve as:

  • Model Compound: For studying reactivity patterns of multiply substituted quinolines

  • Building Block: For the synthesis of more complex heterocyclic systems

  • Reference Standard: For analytical method development and validation

Related Compounds and Derivatives

Several structurally related compounds share similarities with 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester:

Positional Isomers

Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate represents a positional isomer with the carboxylic acid ethyl ester group at position 3 rather than position 2 .

Core Structure Variants

  • 5,7-Dichloro-4-hydroxyquinoline: Lacks the carboxylic acid ethyl ester group but maintains the dichloro substitution pattern and hydroxyl group .

  • 5,7-Dichloroquinolin-4-ol: An alternative name for the above compound, emphasizing the tautomeric form .

  • 5,7-Dichlorokynurenic acid sodium salt: The sodium salt of the corresponding carboxylic acid after hydrolysis of the ethyl ester .

Functional Derivatives

Various structural modifications can generate functional derivatives:

  • Hydrolysis of the ester group to produce the corresponding carboxylic acid

  • Substitution of the hydroxyl group to create ethers or esters

  • Reduction of the carboxylic ester to produce alcohols or aldehydes

These modifications can tune the physicochemical properties and potential biological activities of the compound.

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